Cas no 2034343-57-0 (N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide)
![N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide structure](https://www.kuujia.com/scimg/cas/2034343-57-0x500.png)
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide
- N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclohex-3-ene-1-carboxamide
- N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclohex-3-enecarboxamide
- F6521-1744
- 2034343-57-0
- AKOS025324896
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- Inchi: 1S/C19H27NO2S/c1-14(21)16-9-10-17(23-16)19(11-5-6-12-19)13-20-18(22)15-7-3-2-4-8-15/h2-3,9-10,14-15,21H,4-8,11-13H2,1H3,(H,20,22)
- InChI Key: JTWQXJOTPKTTAY-UHFFFAOYSA-N
- SMILES: S1C(C(C)O)=CC=C1C1(CNC(C2CC=CCC2)=O)CCCC1
Computed Properties
- Exact Mass: 333.17625028g/mol
- Monoisotopic Mass: 333.17625028g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 77.6Ų
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-1744-15mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-2mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-5μmol |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-25mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-2μmol |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-3mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-10mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-10μmol |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-20μmol |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6521-1744-5mg |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide |
2034343-57-0 | 5mg |
$103.5 | 2023-09-08 |
N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide Related Literature
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide
N-({1-[5-(1-Hydroxyethyl)Thiophen-2-Yl]Cyclopentyl}Methyl)Cyclohex-3-Ene-1-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2034343-57-0, known as N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-ene-1-carboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a thiophene ring, a cyclopentane ring, and a cyclohexene carboxamide group. The thiophene ring is a five-membered aromatic heterocycle containing sulfur, while the cyclopentane ring introduces rigidity and stability to the molecule. The cyclohexene carboxamide group adds functionality, making this compound versatile for different chemical reactions and biological interactions.
Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery due to their unique electronic properties and ability to interact with biological targets. The presence of the thiophen-2-yl group in this compound suggests potential applications in medicinal chemistry, particularly in the development of anti-inflammatory or anti-cancer agents. The 1-hydroxyethyl substituent on the thiophene ring further enhances the molecule's solubility and bioavailability, making it a promising candidate for pharmacological studies.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis, including Friedel-Crafts alkylation, amide bond formation, and hydrogenation. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of cyclopentane rings in such syntheses is not only structurally significant but also contributes to the molecule's stability under various reaction conditions.
From a structural perspective, the cyclohexene carboxamide group plays a crucial role in determining the compound's reactivity and selectivity. This group can participate in hydrogen bonding interactions, which are essential for binding to biological targets such as enzymes or receptors. Recent advancements in computational chemistry have allowed researchers to model these interactions with unprecedented accuracy, providing insights into the compound's potential therapeutic effects.
Moreover, the N-{[1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl]methyl} moiety introduces steric hindrance and electronic effects that can modulate the compound's activity. These effects have been extensively studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have provided detailed insights into the molecule's conformational flexibility.
In terms of applications, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound in oncology drug development. Additionally, its unique structure makes it an attractive candidate for exploring novel synthetic pathways in organic chemistry.
Recent research has also focused on improving the scalability of this compound's synthesis to meet increasing demands from both academic and industrial sectors. Innovations in catalytic processes and green chemistry have enabled more sustainable production methods, reducing environmental impact while maintaining product quality.
In conclusion, N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)cyclohex-3-enecarboxamide (CAS No. 2034343-57-0) represents a cutting-edge advancement in organic synthesis with broad implications for pharmaceutical research. Its unique structure, combined with recent breakthroughs in synthetic methodologies and computational modeling, positions it as a key player in future drug discovery efforts.
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